molecular formula C21H19ClN2O4S B14924898 N'-[(E)-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide

N'-[(E)-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide

Cat. No.: B14924898
M. Wt: 430.9 g/mol
InChI Key: WYCKBLFGZBKSRC-OEAKJJBVSA-N
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Description

N’~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, and a benzenesulfonohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of 2-chlorobenzylamine from 2-chlorobenzylchloride through a two-step process involving alkali metal phthalimide and subsequent cleavage of the phthalimide ring . The final compound is then synthesized by reacting the intermediate with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N’~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE involves its interaction with molecular targets such as enzymes. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-((E)-1-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}METHYLIDENE)-1-BENZENESULFONOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

N-[(E)-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C21H19ClN2O4S/c1-27-20-12-11-16(13-21(20)28-15-17-7-5-6-10-19(17)22)14-23-24-29(25,26)18-8-3-2-4-9-18/h2-14,24H,15H2,1H3/b23-14+

InChI Key

WYCKBLFGZBKSRC-OEAKJJBVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OCC3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

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